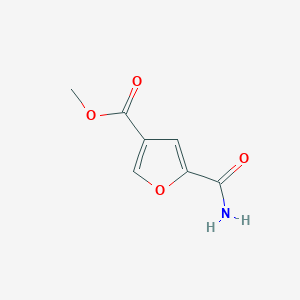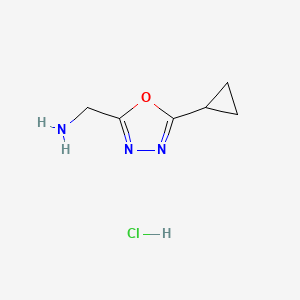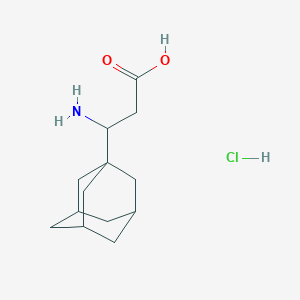
3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride
Vue d'ensemble
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid .
Synthesis Analysis
Adamantane and its derivatives can be synthesized from several precursors. For example, memantine hydrochloride, a medicine used for the treatment of Alzheimer’s disease, can be synthesized from 1,3-dimethyl-adamantane via N-formamido-3,5-dimethyl-adamantane .Molecular Structure Analysis
Adamantane is a highly symmetrical molecule that resembles the framework of a diamond. It consists of three cyclohexane rings arranged in the “armchair” conformation .Chemical Reactions Analysis
Adamantane and its derivatives can undergo various chemical reactions. For instance, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media .Physical And Chemical Properties Analysis
Adamantane is a solid at room temperature with a melting point of 270-280°C. It is insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique
Inhibitors of Human Soluble Epoxide Hydrolase
3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride: is a promising compound for the synthesis of inhibitors targeting the human soluble epoxide hydrolase (hsEH). This enzyme plays a crucial role in the arachidonic acid cascade, influencing the metabolism of epoxy fatty acids to vicinal diols . Inhibitors containing adamantane structures are of significant interest due to their lipophilic properties, which enhance the interaction with hsEH.
Synthesis of 1,3-Disubstituted Ureas
The compound serves as a precursor in the synthesis of 1,3-disubstituted ureas. These ureas are synthesized through reactions involving isocyanate groups and have shown potential as hsEH inhibitors. The adamantane moiety’s inclusion in these compounds is crucial for their activity .
One-Pot Synthesis Applications
The one-pot synthesis method utilizing 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride allows for the efficient creation of various adamantane-containing compounds. This method is valuable in green chemistry due to its high yield and the reduction of steps and resources required for synthesis .
Mécanisme D'action
Target of Action
For instance, 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a compound with an adamantane structure, has been identified as a potent inhibitor of the soluble epoxide hydrolase (sEH) . sEH plays a crucial role in the metabolism of endogenous constituents involved in blood pressure regulation and vascular inflammation .
Mode of Action
For example, AUDA has been shown to inhibit the activity of sEH, thereby affecting the metabolism of endogenous constituents .
Biochemical Pathways
For instance, AUDA, by inhibiting sEH, affects the metabolism of endogenous constituents involved in these pathways .
Result of Action
For example, AUDA has been shown to inhibit TNF-α-induced proliferation and migration of human aortic smooth muscle cells (HASMCs) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1-adamantyl)-3-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-11H,1-7,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRKWWHTCVIOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
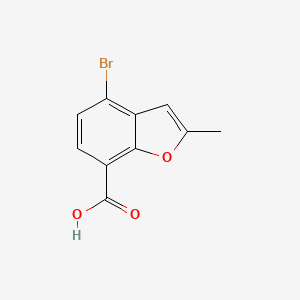
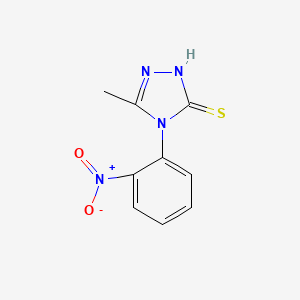
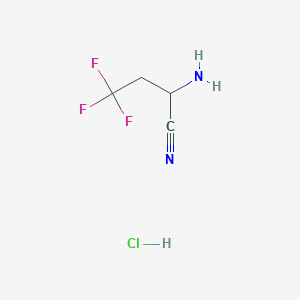

![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)
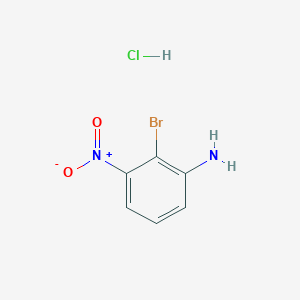

![tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate](/img/structure/B1379340.png)
![6-Bromo-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B1379342.png)
![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)
